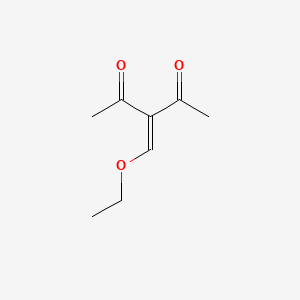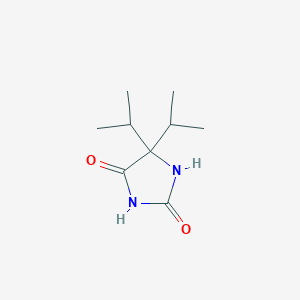
2-(3-Fluoro-4-methoxyphenyl)ethanamine
Übersicht
Beschreibung
2-(3-Fluoro-4-methoxyphenyl)ethanamine is a chemical compound that has been synthesized and studied for its diverse chemical and physical properties. The compound has been a subject of interest in the synthesis of novel Schiff bases and their potential applications.
Synthesis Analysis
The compound has been synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, employing techniques such as Gewald synthesis and Vilsmeier-Haack reaction. These methods involve the use of malononitrile, a mild base, sulfur powder, and subsequent treatment with various aldehydes to obtain novel Schiff bases (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized through X-ray diffraction techniques, revealing orthorhombic space groups and significant intermolecular hydrogen bonding that stabilizes their structure. The analysis of these structures provides insight into the spatial arrangement and interaction of atoms within the molecule (Xu Liang).
Chemical Reactions and Properties
2-(3-Fluoro-4-methoxyphenyl)ethanamine and its derivatives participate in various chemical reactions, including the formation of Schiff bases. These reactions are significant for the synthesis of compounds with potential antimicrobial activity. The presence of the fluoro and methoxy groups contributes to the compound's reactivity and interaction with other chemical entities (Puthran et al., 2019).
Wissenschaftliche Forschungsanwendungen
-
Synthesis and Application of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods : The synthesis of TFMP derivatives involves various chemical reactions, including vapor-phase reactions .
- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Synthesis and Applications of m-Aryloxy Phenols
- Field : Plastics, Adhesives, and Coatings Industries .
- Application : m-Aryloxy phenols are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, allowing for the preparation of complex m-aryloxy phenols with functional groups .
- Results : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Compounds
- Field : Antitubercular Activities .
- Application : A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were designed and synthesized for their antitubercular activities .
- Methods : The compounds were synthesized and then assessed for their antitubercular activities by a microdilution method .
- Results : All the novel derivatives exerted potent or moderate active against M. tuberculosis H37Rv, with MIC values ranging from 4 to 64 μg/mL .
Safety And Hazards
The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .
Eigenschaften
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBJMNUDCAJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330072 | |
| Record name | 2-(3-fluoro-4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-methoxyphenyl)ethanamine | |
CAS RN |
458-40-2 | |
| Record name | 2-(3-fluoro-4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


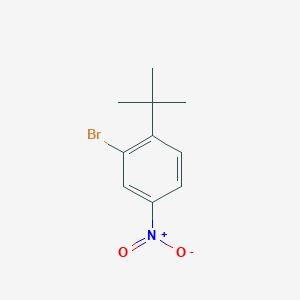
![1-[4-(4-Nitrophenoxy)phenyl]ethanone](/img/structure/B1267599.png)
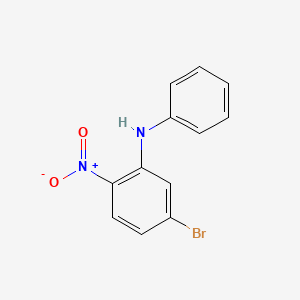
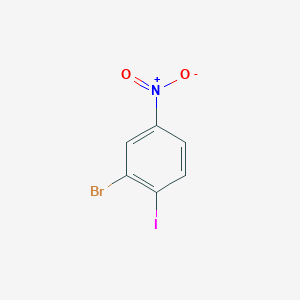
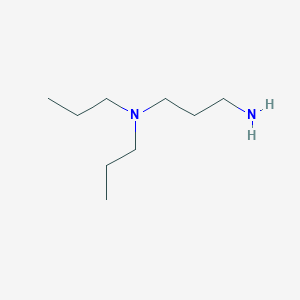
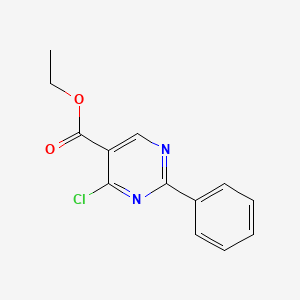
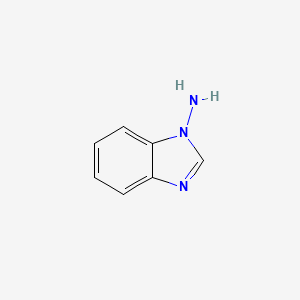
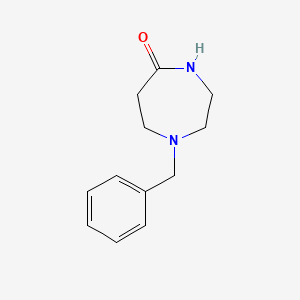
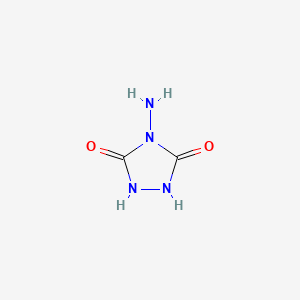
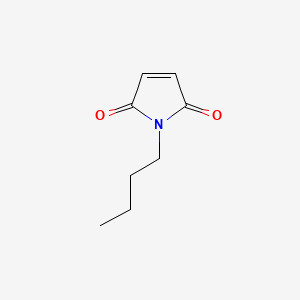
![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)
